(1-Naphthylmethyl)hydrazine dihydrochloride
Overview
Description
N-(1-Naphthyl)ethylenediamine Dihydrochloride is a compound that has been used in various applications, including as a reagent in analytical chemistry . It typically appears as a solid and has aqueous solubility .
Synthesis Analysis
The synthesis of related compounds often involves reactions with 1-naphthylamine . For example, N-(1-Naphthyl)ethylenediamine can be prepared by the reaction of 1-naphthylamine with 2-chloroethanamine .
Molecular Structure Analysis
The molecular formula of a related compound, 1-Methylhistamine dihydrochloride, is C6H13Cl2N3 . The molecular weight is 259.18 .
Chemical Reactions Analysis
N-(1-Naphthyl)ethylenediamine undergoes most reactions typical to naphthylamine and primary amines such as diazotation . In the Griess test, it reacts with nitrite ion to form a diazonium salt, which then reacts to form a pink-red azo dye .
Physical And Chemical Properties Analysis
Physical and chemical properties of compounds can vary widely. For example, 1-Methylhistamine dihydrochloride is a solid with a molecular weight of 198.09 g/mol .
Scientific Research Applications
- (1-Naphthylmethyl)hydrazine dihydrochloride serves as a reagent in the Bratton–Marshall method for analyzing arylamine-type drugs. This method involves the formation of colored complexes, which allows for the detection and quantification of these compounds. The reagent is particularly useful in pharmaceutical research and toxicology studies .
- Schiff bases derived from (1-Naphthylmethyl)hydrazine dihydrochloride have been explored as chemosensors. These compounds exhibit selective binding to various ions and molecules, making them valuable tools for detecting and quantifying specific analytes. Researchers have investigated their use in environmental monitoring, biochemistry, and materials science .
Arylamine Analysis
Chemosensors
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
naphthalen-1-ylmethylhydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.2ClH/c12-13-8-10-6-3-5-9-4-1-2-7-11(9)10;;/h1-7,13H,8,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXULACCHKNPDTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Naphthylmethyl)hydrazine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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